molecular formula C20H14Cl2N2O2 B11706350 2-chloro-N-{2-[(4-chlorophenyl)carbamoyl]phenyl}benzamide

2-chloro-N-{2-[(4-chlorophenyl)carbamoyl]phenyl}benzamide

Katalognummer: B11706350
Molekulargewicht: 385.2 g/mol
InChI-Schlüssel: LUOFCNPPNQTVPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Chlorobenzamido)-N-(4-chlorophenyl)benzamide is a complex organic compound characterized by the presence of chlorinated benzamide groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorobenzamido)-N-(4-chlorophenyl)benzamide typically involves the reaction of benzamide with chlorinated reagents. One common method involves the use of benzamide and N-chlorosuccinimide (NCS) as a nitrogen/halogen source. The reaction is catalyzed by 4-dimethylaminopyridine, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Chlorobenzamido)-N-(4-chlorophenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorinated benzamide groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.

Common Reagents and Conditions

    N-Chlorosuccinimide (NCS): Used as a halogen source in substitution reactions.

    4-Dimethylaminopyridine: Acts as a catalyst in the synthesis of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various chlorinated derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Industry: May be used in the development of new materials or chemical processes.

Wirkmechanismus

The mechanism of action of 2-(2-chlorobenzamido)-N-(4-chlorophenyl)benzamide is not well-understood. it is likely that the compound interacts with specific molecular targets and pathways, leading to its observed effects. Further research is needed to elucidate the exact mechanisms involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2-Chlorobenzamido)-N-(4-chlorophenyl)benzamide is unique due to its specific combination of chlorinated benzamide groups, which may confer distinct chemical and biological properties compared to similar compounds.

Eigenschaften

Molekularformel

C20H14Cl2N2O2

Molekulargewicht

385.2 g/mol

IUPAC-Name

2-[(2-chlorobenzoyl)amino]-N-(4-chlorophenyl)benzamide

InChI

InChI=1S/C20H14Cl2N2O2/c21-13-9-11-14(12-10-13)23-20(26)16-6-2-4-8-18(16)24-19(25)15-5-1-3-7-17(15)22/h1-12H,(H,23,26)(H,24,25)

InChI-Schlüssel

LUOFCNPPNQTVPG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.